molecular formula C12H19NO B1363984 1-Adamantan-1-yl-ethanone oxime

1-Adamantan-1-yl-ethanone oxime

Cat. No. B1363984
M. Wt: 193.28 g/mol
InChI Key: NOWUKHMRBUCWRA-UHFFFAOYSA-N
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Patent
US04551552

Procedure details

Into a Parr hydrogenation flask were placed 0.35 g of 5% Pt/C, 1.9 g of 1-adamantyl methyl ketoxime, 230 ml of ethanol and 2.0 ml of conc. hydrochloric acid. The flask was purged with hydrogen and then the hydrogenation reaction was initiated. Pressure was set at 34 psia (234 KPa) at ambient temperature and the reaction conducted overnight. The catalyst was removed by filtration and washed with 50 ml ethanol. The combined ethanol solution was distilled to dryness under vacuum. The remaining white solid was dissolved in 70 ml of water, and extracted twice with 50 ml ether. The ether layer was discarded. The aqueous layer was basified to pH 10-13 with sodium hydroxide and extracted twice with 100 ml of ether. The ether layer was dried over potassium hydroxide and magnesium sulfate which was removed by filtration. The dried ether layer was treated with hydrogen chloride gas and rimantadine hydrochloride precipitated. The solid was collected by filtration and dried to give 1.6 g of rimantadine hydrochloride (75% yield).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.35 g
Type
catalyst
Reaction Step Three
Quantity
230 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]12[CH2:14][CH:9]3[CH2:10][CH:11]([CH2:13][CH:7]([CH2:8]3)[CH2:6]1)[CH2:12]2)=[N:3]O.[ClH:15]>[Pt].C(O)C>[CH3:1][CH:2]([NH2:3])[C:5]12[CH2:6][CH:7]3[CH2:13][CH:11]([CH2:10][CH:9]([CH2:8]3)[CH2:14]1)[CH2:12]2.[ClH:15] |f:4.5|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
CC(=NO)C12CC3CC(CC(C1)C3)C2
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.35 g
Type
catalyst
Smiles
[Pt]
Step Four
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was purged with hydrogen
CUSTOM
Type
CUSTOM
Details
the hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
was set at 34 psia (234 KPa) at ambient temperature
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
washed with 50 ml ethanol
DISTILLATION
Type
DISTILLATION
Details
The combined ethanol solution was distilled to dryness under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The remaining white solid was dissolved in 70 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 50 ml ether
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 100 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried over potassium hydroxide and magnesium sulfate which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
ADDITION
Type
ADDITION
Details
The dried ether layer was treated with hydrogen chloride gas and rimantadine hydrochloride
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C12CC3CC(C1)CC(C3)C2)N.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.